N-methylcyclohexanesulfonamide
Overview
Description
N-methylcyclohexanesulfonamide is an organosulfur compound with the molecular formula C7H15NO2S It is characterized by a cyclohexane ring bonded to a sulfonamide group, where the nitrogen atom is substituted with a methyl group
Mechanism of Action
Target of Action
N-Methylcyclohexanesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial DNA synthesis .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the dihydropteroate synthetase enzyme, it prevents PABA from accessing the site, thereby inhibiting the production of folic acid . This results in a halt in bacterial DNA synthesis, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the dihydropteroate synthetase enzyme, this compound disrupts this pathway, preventing the production of folic acid and, consequently, the synthesis of bacterial DNA .
Pharmacokinetics
They are mainly metabolized by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, this compound effectively halts bacterial replication .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy due to competitive inhibition
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylcyclohexanesulfonamide can be synthesized through the reaction of cyclohexanesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Cyclohexanesulfonyl chloride+Methylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature and pressure can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-methylcyclohexanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclohexanesulfonic acid.
Reduction: Cyclohexylamine.
Substitution: N-substituted cyclohexanesulfonamides.
Scientific Research Applications
N-methylcyclohexanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial properties, similar to other sulfonamide derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Cyclohexanesulfonamide: Lacks the methyl group on the nitrogen atom.
N-ethylcyclohexanesulfonamide: Contains an ethyl group instead of a methyl group.
N-methylbenzenesulfonamide: Features a benzene ring instead of a cyclohexane ring.
Uniqueness: N-methylcyclohexanesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexane ring provides steric hindrance, affecting its interaction with enzymes and other biological targets compared to its analogs.
Properties
IUPAC Name |
N-methylcyclohexanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-8-11(9,10)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKUGXSDROKLKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.